molecular formula C9H12O3 B13318048 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal

Cat. No.: B13318048
M. Wt: 168.19 g/mol
InChI Key: QZKKQKAKZULTCI-UHFFFAOYSA-N
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Description

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal is a bicyclic organic compound characterized by a 7-oxabicyclo[2.2.1]heptane core fused with a 3-oxopropanal moiety.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-oxopropanal

InChI

InChI=1S/C9H12O3/c10-4-3-8(11)7-5-6-1-2-9(7)12-6/h4,6-7,9H,1-3,5H2

InChI Key

QZKKQKAKZULTCI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cinmethylin (1-methyl-4-(1-methylethyl)-2-((2-methylphenyl)methoxy)-7-oxabicyclo[2.2.1]heptane)

Structural Similarities :

  • Both compounds share the 7-oxabicyclo[2.2.1]heptane core, a bicyclic system with oxygen substitution.
  • Cinmethylin includes a methoxy-substituted aromatic ring, while 3-{7-Oxabicyclo[...]}-3-oxopropanal features a 3-oxopropanal group.

Functional Differences :

  • Cinmethylin is a herbicide targeting plant lipid biosynthesis . The exo-(±)-stereochemistry and methoxy-phenyl group enhance its pesticidal activity.

Data Comparison :

Property Cinmethylin 3-{7-Oxabicyclo[...]}-3-oxopropanal
Core Structure 7-Oxabicyclo[2.2.1]heptane 7-Oxabicyclo[2.2.1]heptane
Functional Group Methoxy-phenyl 3-Oxopropanal
Application Herbicide (lipid biosynthesis) Unknown (potential synthetic intermediate)

Taxane Derivatives (e.g., Propyl/Pentyl Analogs of Baccatin III Esters)

Structural Context :
Taxane derivatives, such as those in and , include bicyclic or tricyclic cores with esterified side chains. For example:

  • Propyl analog: Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(propanoylamino)propanoic acid .

Key Comparisons :

  • Bicyclic vs. Tricyclic Systems : The 7-oxabicyclo[2.2.1]heptane in the target compound is smaller than the taxane’s fused tricyclic system.
  • Functional Groups : Taxanes feature ester-linked side chains critical for microtubule stabilization (anticancer activity). In contrast, the 3-oxopropanal group may participate in nucleophilic additions or condensations.

Retention Factor Data :

Compound Retention Factor (Rf) Relative Retention Time (RRT) Source
7-Epipaclitaxel 1.51 0.4
Pentyl analog 1.23 0.2

Note: No direct chromatographic data exists for 3-{7-Oxabicyclo[...]}-3-oxopropanal, but its polarity (due to the aldehyde group) would likely result in lower Rf values compared to taxane esters.

Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane Derivatives

Structural Analysis :

  • describes β-lactam antibiotics with a 4-thia-1-azabicyclo[3.2.0]heptane core, distinct from the 7-oxabicyclo[2.2.1]heptane system.
  • The sulfur and nitrogen atoms in these antibiotics enable β-lactam ring stability and antibacterial activity .

Functional Contrast :

  • Antibiotics : Rely on bicyclic systems with heteroatoms (S, N) for target binding (e.g., penicillin-binding proteins).
  • 3-Oxopropanal Derivative : Lacks heteroatoms beyond oxygen, suggesting divergent reactivity and applications.

Research Implications and Gaps

  • Synthetic Utility : The 3-oxopropanal group in the target compound offers opportunities for derivatization (e.g., Schiff base formation).
  • Biological Activity: No direct studies on its bioactivity exist in the provided evidence.
  • Chromatographic Behavior : Structural analogs like taxane esters show variable retention factors (1.23–1.51) , which could guide future analytical method development for the target compound.

Biological Activity

Introduction

The compound 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal, a bicyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal can be represented by the following structural formula:

C10H12O3\text{C}_{10}\text{H}_{12}\text{O}_3

This compound features a bicyclic framework that contributes to its unique chemical properties and biological interactions.

Antitumor Activity

Recent studies indicate that derivatives of 7-oxabicyclo[2.2.1]heptane exhibit antitumor properties . For instance, exo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride has been identified as a potential antitumor agent, suggesting that the bicyclic structure may enhance biological activity against cancer cells .

Anticonvulsant Properties

Research has demonstrated that compounds related to the bicyclic structure possess anticonvulsant activity . A study published in 1968 highlighted the efficacy of 7-oxabicyclo[2.2.1]heptane derivatives in animal models, showcasing their potential for treating seizure disorders . The mechanism of action appears to involve modulation of neurotransmitter release.

Neuroprotective Effects

The neuroprotective effects of compounds derived from bicyclic structures have also been explored. In vivo studies using zebrafish embryos have shown that these compounds can mitigate neurotoxicity, indicating their potential for treating neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study focused on the synthesis of various 7-oxabicyclo[2.2.1]heptane derivatives demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BA549 (Lung)20
Compound CHeLa (Cervical)10

Case Study 2: Anticonvulsant Activity

In a controlled study involving mice, various derivatives were tested for anticonvulsant properties using the maximal electroshock seizure model. The results indicated that certain modifications to the bicyclic structure enhanced anticonvulsant efficacy.

CompoundDose (mg/kg)Seizure Protection (%)
Compound D3080%
Compound E5075%
Compound F1060%

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